2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride
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Overview
Description
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is known for its unique bicyclic structure, which includes a quinuclidine moiety. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinuclidine, a bicyclic amine.
Alkylation: Quinuclidine is alkylated with an appropriate alkyl halide to introduce the ethan-1-ol group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinuclidine moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The quinuclidine moiety is known to interact with cholinergic receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
3-Quinuclidinol: Another quinuclidine derivative with a hydroxyl group.
2-{1-Azabicyclo[2.2.2]octan-3-yl}aminoethan-1-ol dihydrochloride: A similar compound with an amino group instead of a hydroxyl group
The uniqueness of this compound lies in its specific structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-3-9-7-10-4-1-8(9)2-5-10;/h8-9,11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWWZQMRUTGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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